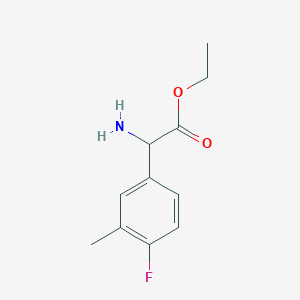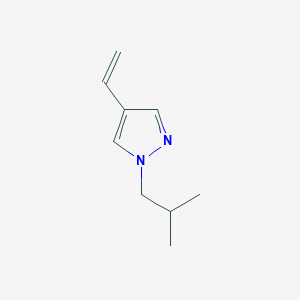
3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring attached to an oxazole ring, which is further substituted with a methyl group and an amine group. The unique structural features of this compound make it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine typically involves the reaction of 3-bromo-4-fluoroaniline with appropriate reagents to form the oxazole ring. One common method involves the use of phosphorous oxychloride as a dehydrating agent to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the substitution of the bromine atom can be achieved using nucleophiles such as amines or thiols under basic conditions. Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxazole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine include:
- 3-Bromo-4-fluorophenyl methyl ether
- (3-Bromo-4-fluorophenyl)acetonitrile
- (3-Bromo-4-fluorophenyl)methanamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the unique combination of substituents and functional groups.
Propiedades
Fórmula molecular |
C10H8BrFN2O |
|---|---|
Peso molecular |
271.09 g/mol |
Nombre IUPAC |
3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C10H8BrFN2O/c1-5-9(13)10(14-15-5)6-2-3-8(12)7(11)4-6/h2-4H,13H2,1H3 |
Clave InChI |
LLHBIAOBHLDBIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC(=C(C=C2)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13584873.png)
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)


![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)

![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)



